6-Methoxyquinaldine (CAS 1078-28-0), also known as 6-methoxy-2-methylquinoline, is a highly versatile heterocyclic building block characterized by its electron-rich quinoline core and reactive 2-methyl group. In industrial and advanced laboratory procurement, it is primarily sourced as a critical precursor for the synthesis of long-wavelength voltage-sensitive styryl dyes, specialized fluorescent probes, and active pharmaceutical ingredients, including antimalarials and HIV-1 latency-reversing agents [1]. Its specific substitution pattern provides distinct electronic and steric properties that govern downstream reactivity, making it a highly specific material choice rather than a generic quinoline scaffold.
Substituting 6-methoxyquinaldine with unsubstituted quinaldine, halogenated analogs, or other alkoxy variants fundamentally alters both chemical processability and end-product performance. In catalytic cross-coupling and olefination workflows, halogenated comparators like 6-bromoquinaldine suffer from severe yield degradation and unwanted dehalogenation side reactions[1]. Furthermore, in the synthesis of targeted pharmaceutical agents, replacing the methoxy group with bulkier alkoxy groups (such as isopropoxy) completely abolishes the biological activity of the resulting derivatives [2]. Consequently, generic substitution is not viable for procurement when specific optical tuning or exact structure-activity relationships are required.
In the synthesis of E-olefinated N-heteroaromatics via iron-catalyzed dehydrogenative coupling with primary alcohols, the choice of quinaldine derivative significantly impacts process yield and byproduct formation. When reacted with benzyl alcohol under standard Fe-catalyzed conditions, 6-methoxyquinaldine achieves a near-quantitative yield of 91% for the target E-olefinated product. In direct comparison, substituting with 6-bromoquinaldine results in a severely degraded yield of 48%, accompanied by a 28% yield of an unwanted dehalogenated byproduct [1].
| Evidence Dimension | Product yield in Fe-catalyzed alpha-olefination |
| Target Compound Data | 91% yield of E-olefinated product (no significant side reactions) |
| Comparator Or Baseline | 6-Bromoquinaldine (48% yield, 28% dehalogenated byproduct) |
| Quantified Difference | 43% absolute increase in target yield and complete elimination of dehalogenation side reactions |
| Conditions | Fe-catalyzed coupling with benzyl alcohol at 140 °C |
Buyers scaling up the synthesis of functionalized vinylquinolines must prioritize the 6-methoxy derivative to maximize yields and avoid complex downstream purification caused by dehalogenation.
In the development of AV6 derivatives designed to reverse HIV-1 latency (the "shock and kill" strategy), the specific alkoxy substituent at the C-6 position of the quinoline core dictates biological efficacy. Derivatives synthesized from 6-methoxyquinaldine successfully reactivate latent HIV-1 gene expression. However, when the 6-methoxy group is replaced with a bulkier 6-isopropoxy group, the resulting compounds exhibit zero effect on HIV-1 gene expression in J-Lat A2 cell models [1]. This demonstrates that the specific steric and electronic profile of the methoxy group cannot be substituted by other in-class alkoxy groups.
| Evidence Dimension | HIV-1 latency reactivation potency (gene expression) |
| Target Compound Data | Active reactivation of latent HIV-1 expression |
| Comparator Or Baseline | 6-Isopropoxyquinaldine derivatives (Complete loss of activity / no effect) |
| Quantified Difference | Binary shift from active therapeutic efficacy to zero effect |
| Conditions | J-Lat A2 cell models evaluating AV6 quinoline derivatives |
For pharmaceutical procurement, this strict structure-activity relationship proves that generic substitution with other alkoxyquinaldines will result in complete failure of the targeted antiviral compound.
6-Methoxyquinaldine is a critical precursor for synthesizing long-wavelength voltage-sensitive dyes (VSDs), such as the Pittsburgh (PGH) dye series. The electron-donating nature of the 6-methoxy group, compared to an unsubstituted quinaldine core, provides essential electronic push-pull dynamics across the conjugated polymethine chain. This structural feature is necessary to shift the absorption and emission spectra to longer wavelengths, which is critical for minimizing cellular autofluorescence and allowing deep tissue imaging [1].
| Evidence Dimension | Photophysical tuning (Wavelength elongation) |
| Target Compound Data | Red-shifted absorption/emission profiles suitable for long-wavelength VSDs |
| Comparator Or Baseline | Unsubstituted quinaldine (Shorter wavelengths, higher background autofluorescence) |
| Quantified Difference | Enables long-wavelength excitation (>500 nm) and emission (>600 nm) |
| Conditions | Synthesis of extended styryl-thiophene VSD chromophores |
Procurement teams sourcing precursors for optical imaging agents must select the 6-methoxy variant to ensure the final dyes achieve the long-wavelength fluorescence required for high-contrast cellular assays.
6-Methoxyquinaldine is the required precursor for synthesizing extended styryl and cyanine dyes (e.g., PGH dyes). Its electron-donating methoxy group is strictly required to achieve the red-shifted emission profiles necessary for high-contrast, low-background cellular membrane imaging [3].
Procured as an essential starting material for synthesizing AV6 derivatives and 4-aminoquinoline hydrazones. The specific steric and electronic profile of the 6-methoxy group is non-negotiable for target binding and the successful reversal of HIV-1 latency [2].
Utilized as a highly stable, high-yielding substrate in iron-catalyzed dehydrogenative alpha-olefination with primary alcohols. It is selected over halogenated quinaldines to maximize the yield of E-olefinated products while entirely avoiding complex dehalogenation side reactions [1].
Irritant